molecular formula C20H18BrClN2S B2790214 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole CAS No. 1226456-71-8

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole

Cat. No. B2790214
CAS RN: 1226456-71-8
M. Wt: 433.79
InChI Key: ITMQVJHBNGJOLZ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It has also been shown to inhibit the growth and proliferation of fungal and viral pathogens. In addition, it has been suggested to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole in lab experiments is its potential therapeutic applications in various diseases. It has also been shown to exhibit good pharmacokinetic properties, making it a promising drug candidate. However, one limitation is its potential toxicity and side effects, which need to be further investigated.

Future Directions

There are several future directions for the research of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of more potent and selective analogs of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole may lead to the discovery of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole involves the reaction of 4-bromoacetophenone, 3-chlorobenzaldehyde, cyclopentanethiol, and ammonium acetate in acetic acid. The reaction is carried out under reflux for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-cyclopentylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2S/c21-15-10-8-14(9-11-15)19-13-23-20(25-18-6-1-2-7-18)24(19)17-5-3-4-16(22)12-17/h3-5,8-13,18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMQVJHBNGJOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole

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